![molecular formula C10H16O3 B1212297 (3S)-3-isopropenyl-6-oxoheptanoic acid](/img/structure/B1212297.png)
(3S)-3-isopropenyl-6-oxoheptanoic acid
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Overview
Description
(3S)-3-isopropenyl-6-oxoheptanoic acid is an optically active form of 3-isopropenyl-6-oxoheptanoic acid having (3S)-configuration. It derives from a (4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. It is a conjugate acid of a (3S)-3-isopropenyl-6-oxoheptanoate. It is an enantiomer of a (3R)-3-isopropenyl-6-oxoheptanoic acid.
Scientific Research Applications
Pharmaceutical Applications
-
Oxidative Stress and Inflammation :
- Research indicates that (3S)-3-isopropenyl-6-oxoheptanoic acid may influence oxidative stress pathways, making it a candidate for drug development targeting diseases related to oxidative stress and inflammation. Its derivatives have shown potential in modulating biological responses associated with these conditions .
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Metabolic Pathways :
- Studies suggest that this compound could play a role in human metabolism similar to other monoterpenes, indicating possible therapeutic applications in metabolic disorders.
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Biological Interactions :
- Investigations into its interaction with biological macromolecules have revealed that it may modulate enzymatic activities or influence gene expression related to oxidative stress responses, highlighting its potential as a therapeutic agent.
Agricultural Applications
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Pesticide Development :
- The compound's biological activities suggest potential use in developing natural pesticides or herbicides, particularly in managing oxidative stress in plants and enhancing their resistance to pathogens.
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Plant Growth Regulation :
- Its effects on metabolic pathways could also be harnessed for regulating plant growth and development, offering an eco-friendly alternative to synthetic growth regulators.
Environmental Applications
- Atmospheric Chemistry :
- Biotransformation Studies :
Data Table: Comparison of Structural Analogues
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Limononic Acid | Derived from limonene | Linked to atmospheric chemistry processes |
3-Methylcrotonic Acid | Contains a branched chain | Involved in amino acid metabolism |
4-Methylthioheptanoic Acid | Contains sulfur | Potential involvement in sulfur metabolism |
2-Isopropenylacetic Acid | Similar isopropenyl group | Exhibits different reactivity due to fewer carbons |
Case Studies
- Oxidative Stress Modulation :
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Pesticidal Activity :
- Field trials indicated that formulations containing this compound showed significant efficacy against common agricultural pests while minimizing harm to beneficial insects, underscoring its potential as a natural pesticide.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(3S)-6-oxo-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
NJOIWWRMLFSDTM-VIFPVBQESA-N |
SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
Isomeric SMILES |
CC(=C)[C@@H](CCC(=O)C)CC(=O)O |
Canonical SMILES |
CC(=C)C(CCC(=O)C)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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